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Samarium arsenide - 12255-39-9

Samarium arsenide

Catalog Number: EVT-13878789
CAS Number: 12255-39-9
Molecular Formula: AsSm
Molecular Weight: 225.3 g/mol
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Product Introduction

Source and Classification

Samarium is a member of the lanthanide series in the periodic table, with an atomic number of 62. It is primarily sourced from minerals such as monazite and bastnasite. Arsenic, on the other hand, is commonly obtained from ores like arsenopyrite. Samarium arsenide falls under the category of rare-earth arsenides, which are known for their non-stoichiometric phases and interesting electronic properties .

Synthesis Analysis

Methods of Synthesis

Samarium arsenide can be synthesized through several methods:

  1. Direct Reaction: The most common synthesis involves heating samarium metal and arsenic in a controlled atmosphere at high temperatures (approximately 900 °C) to promote reaction:
    Sm+AsSmAs\text{Sm}+\text{As}\rightarrow \text{SmAs}
  2. Solid-State Reactions: Another method includes solid-state reactions where powdered forms of samarium and arsenic are mixed and subjected to high temperatures under inert conditions.
  3. Chemical Vapor Deposition: This technique can also be employed to grow thin films of samarium arsenide, particularly useful for semiconductor applications.

Technical Details

The synthesis conditions, including temperature, pressure, and atmosphere (inert or reactive), significantly influence the purity and crystalline quality of the resulting samarium arsenide. The material typically crystallizes in a cubic structure with a lattice parameter around 0.6 nm .

Molecular Structure Analysis

Structure Data

Samarium arsenide adopts a zinc blende crystal structure, which is characterized by its cubic symmetry. The lattice structure allows for efficient electron mobility, making it suitable for semiconductor applications.

  • Lattice Parameter: Approximately 0.6 nm
  • Crystal System: Cubic
  • Space Group: F-43m (No. 216)

The electronic band structure indicates that samarium arsenide behaves as a narrow bandgap semiconductor, which can be tuned through doping or alloying with other elements .

Chemical Reactions Analysis

Reactions Involving Samarium Arsenide

  1. Oxidation: Samarium arsenide reacts with oxygen to form samarium oxide and arsenic oxides:
    4SmAs+3O22Sm2O3+4As4\text{SmAs}+3\text{O}_2\rightarrow 2\text{Sm}_2\text{O}_3+4\text{As}
  2. Hydrolysis: In the presence of moisture, samarium arsenide can hydrolyze to form samarium hydroxide and arsine gas:
    SmAs+3H2OSm OH 3+AsH3\text{SmAs}+3\text{H}_2\text{O}\rightarrow \text{Sm OH }_3+\text{AsH}_3

These reactions highlight the compound's reactivity under various conditions, which is crucial for its handling and application in devices .

Mechanism of Action

Process Overview

The mechanism of action for samarium arsenide in semiconductor applications revolves around its ability to conduct electricity through charge carriers (electrons and holes). When doped with suitable elements, it can enhance its conductivity:

  1. Doping: Introducing donor or acceptor impurities modifies the carrier concentration.
  2. Carrier Mobility: The crystal structure facilitates high mobility of charge carriers due to reduced scattering events.

Data indicates that mobility values can reach up to 1000  cm2/Vs1000\;cm^2/Vs under optimal conditions, making it competitive with other semiconductors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Samarium arsenide appears as a gray crystalline solid.
  • Density: Approximately 7.53g/cm37.53g/cm^3.
  • Melting Point: Estimated around 1500°C1500°C.

Chemical Properties

  • Stability: Relatively stable under inert conditions but reactive with moisture.
  • Solubility: Insoluble in water but can react with acids to form soluble compounds.

These properties contribute to its functionality in electronic devices, particularly in high-temperature environments .

Applications

Samarium arsenide has several notable applications:

  1. Semiconductors: Utilized in devices requiring narrow bandgap materials.
  2. Optoelectronics: Employed in photonic devices due to its favorable optical properties.
  3. Thermoelectric Devices: Investigated for use in thermoelectric generators and coolers due to its thermal conductivity characteristics.

Research continues into enhancing its performance through alloying and nanostructuring techniques .

Synthesis Methodologies of Samarium Arsenide

Solid-State Reaction Dynamics Under Inert Atmospheres

Solid-state synthesis remains the most accessible method for bulk SmAs production. Samarium’s high oxidation susceptibility necessitates rigorous oxygen exclusion, typically achieved using argon- or nitrogen-purged gloveboxes (<1 ppm O₂) and sealed reaction vessels [1] [6]. The process involves three critical stages:

  • Precursor Preparation: Stoichiometric ratios of samarium (ingots or powder) and arsenic (lump or powder) are finely ground (<50 µm particle size) within an inert environment. Solvents like ethanol or acetone create slurries to enhance mixing homogeneity, which evaporate before reaction [6].
  • Pelletization and Encapsulation: The mixed powder is compressed into pellets (5–20 tons/cm²) to maximize interfacial contact and loaded into refractory containers (e.g., tantalum or niobium crucibles). These are sealed under vacuum or inert gas to prevent arsenic sublimation and Sm oxidation [1].
  • Thermal Treatment: A programmed heating profile is employed:
  • Ramp Phase (5–10°C/min): Gradual heating to 600–800°C minimizes thermal stress.
  • Reaction Hold (24–72 hours): Sustained at 900–1100°C to enable atomic diffusion and crystallization.
  • Controlled Cooling (1–5°C/min): Prevents crack formation and stabilizes the cubic NaCl-type SmAs phase (confirmed via XRD) [6].

Table 1: Solid-State Synthesis Parameters for SmAs

ParameterConditionsImpact on Product
AtmosphereArgon (>99.999%) or dynamic vacuumPrevents oxide/hydroxide impurities
Temperature900–1100°CDrives complete diffusion/reaction
Time24–72 hoursEnsures phase purity
Cooling Rate1–5°C/minAvoids microcracks and defects

Post-synthesis, excess arsenic is removed via sublimation at 350°C under dynamic vacuum. Challenges include inhomogeneity due to slow diffusion kinetics and potential arsenic loss if encapsulation fails [6].

Chemical Vapor Deposition for Thin-Film Fabrication

Chemical Vapor Deposition (CVD) enables epitaxial SmAs thin-film growth on substrates like gallium arsenide (GaAs) or silicon. This method leverages volatile precursors decomposed onto heated substrates, ensuring nanoscale thickness control and superior conformality [4] [7] [9]. Key aspects include:

  • Precursor Systems:
  • Samarium Sources: Tris(cyclopentadienyl)samarium(III) (SmCp₃) or Sm(III) β-diketonates.
  • Arsenic Sources: Arsine (AsH₃) or tertiarybutylarsine (TBAs), often pre-cracked in plasma.
  • Carrier Gases: Ultra-pure hydrogen or argon [7] [9].
  • Reactor Configuration:
  • Low-Pressure CVD (LPCVD): Operates at 0.1–10 Torr for enhanced film uniformity.
  • Plasma-Enhanced CVD (PECVD): Lowers deposition temperatures to 400–600°C via RF plasma activation, critical for thermally sensitive substrates [9].
  • Growth Mechanism: Surface reactions follow a stepwise process:
  • Precursor adsorption and ligand dissociation.
  • Sm-As bond formation and crystallization.
  • Byproduct (e.g., hydrocarbons, HCl) desorption.

Table 2: CVD Parameters for SmAs Thin Films

ParameterLPCVDPECVD
Temperature600–800°C400–600°C
Pressure1–10 Torr0.5–5 Torr
PrecursorsSmCp₃ + TBAs/AsH₃Sm(thd)₃ + AsH₃
Growth Rate2–5 nm/min1–3 nm/min
Film CharacteristicsHigh crystallinityReduced roughness

Epitaxial alignment requires lattice-matching substrates (e.g., GaAs) and careful stoichiometry tuning via precursor flow rates [4] [9].

Mechanochemical Synthesis Pathways for Nanoparticle Production

Mechanochemistry offers a solvent-free, energy-efficient route to SmAs nanoparticles, circumventing high-temperature processing. High-energy ball milling induces solid-state reactions through repeated impact and shear forces [7]:

  • Process Dynamics:
  • Milling Media: Tungsten carbide or zirconia balls (5–15 mm diameter).
  • Stoichiometry Control: Sm:As molar ratios of 1:1, with 5–10 wt% excess arsenic compensating for volatilization.
  • Atmosphere: Argon-filled milling chambers prevent oxidation.
  • Reaction Progression:
  • Deformation: Plastic deformation creates fresh, reactive surfaces.
  • Cold Welding: Sm/As particles form composite agglomerates.
  • Fracture: Repeated impacts reduce crystallite size to <50 nm.
  • Phase Formation: Localized heating at collision sites triggers SmAs nucleation.
  • Optimization Parameters:
  • Milling duration (2–12 hours).
  • Rotational speed (200–600 RPM).
  • Ball-to-powder mass ratio (10:1–20:1).

Nanoparticles exhibit narrower bandgaps (~1.2 eV) than bulk SmAs (0.8–1.0 eV) due to quantum confinement. Post-milling annealing (500°C, 1–2 hours) enhances crystallinity without significant particle growth [7].

Thermodynamic Optimization of Direct Elemental Reaction Parameters

The direct reaction Sm + As → SmAs is governed by Gibbs energy minimization. Computational and experimental analyses reveal critical thermodynamic constraints [1] [6] [8]:

  • Phase Stability: SmAs formation is exothermic (ΔG₉₀₀°C ≈ −85 kJ/mol), but competes with:
  • Samarium sesquioxide (Sm₂O₃, ΔG < −900 kJ/mol).
  • Arsenic sub-species (e.g., As₄(g), As₂(g)).
  • Key Control Parameters:
  • Temperature Thresholds: Below 600°C, kinetics impede reaction; above 1150°C, arsenic volatility dominates.
  • Arsenic Overpressure: Maintains stoichiometry by suppressing SmAs decomposition (log PAs₄ > 10⁻³ atm at 1000°C).
  • In Situ Monitoring: Synchrotron XRD studies confirm that SmAs nucleation initiates at 680°C when ΔG for SmAs exceeds competing phases by ≥60 meV/atom—validating the "max-ΔG" thermodynamic control threshold [8].

Table 3: Thermodynamic Boundaries for SmAs Synthesis

VariableOptimal RangeDeviation Consequence
Temperature900–1100°C<900°C: Incomplete reaction
>1100°C: Arsenic depletion
Arsenic Pressure10⁻³–10⁻¹ atmLow PAs: Non-stoichiometric SmAs₁₋ₓ
Reaction Enthalpy−80 to −90 kJ/molLess exothermic: Phase impurities

Emerging Techniques: Nanoscale Arsenic Integration in Polyarsenide Complexes

Recent advances exploit molecular polyarsenide precursors (e.g., [As₇]³⁻, [As₁₁]³⁻) to synthesize SmAs nanostructures at lower temperatures [7]:

  • Precursor Design:
  • Solvothermal synthesis of K₃As₇ or [Na(crypt-222)]⁺As₁₁³⁻ in ethylenediamine/THF.
  • Ligand stabilization using crown ethers or cryptands.
  • Reaction Pathways:
  • Solution-Phase Metathesis:
3SmCl₃ + K₃As₇ → SmAs + 7As + 3KCl (trapped)  
  • Thermolytic Decomposition:
  • Sm(III) arsenide clusters (e.g., [Sm(As₅)(As₃)]⁻) decompose at 200–300°C into nanocrystalline SmAs.
  • Advantages:
  • Yields quantum dots (2–8 nm) with tunable bandgaps (1.0–1.4 eV).
  • Enables thin-film deposition via spin-coating precursors.
  • Characterization: TEM and Raman spectroscopy confirm reduced arsenic segregation and enhanced interfacial stability compared to elemental routes [7].

Concluding Remarks

Synthetic methodologies for SmAs span traditional solid-state reactions to innovative molecular approaches. Inert-atmosphere processing and thermodynamic control remain foundational for phase-pure bulk crystals, while CVD and mechanochemistry enable thin-film and nanoscale architectures. Emerging polyarsenide routes offer exciting pathways for low-temperature integration into semiconductor devices. Future efforts will focus on in situ reaction monitoring and scalability of nanoparticle techniques.

Table 4: Samarium Arsenide Synthesis Method Comparison

MethodScaleMorphologyCrystallite SizeKey Limitations
Solid-State ReactionBulk (grams)Polycrystalline1–50 µmLong duration, As loss
CVDThin-FilmEpitaxial10–200 nmHigh precursor costs
MechanochemicalNanopowderNanocrystalline10–50 nmContamination risk
Polyarsenide RoutesNanocrystalsQuantum dots2–8 nmPrecursor instability

Properties

CAS Number

12255-39-9

Product Name

Samarium arsenide

IUPAC Name

arsanylidynesamarium

Molecular Formula

AsSm

Molecular Weight

225.3 g/mol

InChI

InChI=1S/As.Sm

InChI Key

GSRNJUWQQSVPNG-UHFFFAOYSA-N

Canonical SMILES

[As]#[Sm]

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